molecular formula C17H17N3O2S B3011730 N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide CAS No. 1935728-61-2

N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide

Cat. No. B3011730
CAS RN: 1935728-61-2
M. Wt: 327.4
InChI Key: MTDZZVVDBACIAO-UHFFFAOYSA-N
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Description

N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. IKK plays a crucial role in the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. BMS-345541 has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines in various cell types, making it a promising tool for studying the role of NF-κB in disease pathogenesis.

Mechanism of Action

N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide inhibits the activation of IKK, which is required for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. By blocking the activation of IKK, N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide prevents the release of NF-κB from its inhibitor and its subsequent translocation to the nucleus, where it regulates the expression of target genes. N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been shown to be a selective inhibitor of IKK, with little or no effect on other kinases.
Biochemical and Physiological Effects:
N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide inhibits the activation of NF-κB and reduces the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been used to study the role of NF-κB in the development of drug resistance in cancer cells.

Advantages and Limitations for Lab Experiments

N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has several advantages for lab experiments, including its selectivity for IKK and its ability to inhibit the activation of NF-κB in various cell types. N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been shown to be effective at low concentrations and has a relatively long half-life, making it suitable for in vitro and in vivo experiments. However, N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. In addition, the use of N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide in animal studies requires careful consideration of its potential toxicity and pharmacokinetics.

Future Directions

There are many potential future directions for research on N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide and related compounds. One area of interest is the development of more potent and selective inhibitors of IKK, with improved pharmacokinetic properties and reduced toxicity. Another direction is the study of the role of NF-κB in the pathogenesis of various diseases, including cancer, neurodegeneration, and infectious diseases. N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide and related compounds may also have therapeutic potential for the treatment of these diseases, either alone or in combination with other drugs. Finally, the use of N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide in combination with other inhibitors of NF-κB signaling pathways may provide new insights into the complex regulation of NF-κB and its role in disease pathogenesis.

Synthesis Methods

N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide can be synthesized by reacting 2-cyano-3-(trifluoromethyl)pyridine with benzylamine and 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methylprop-2-en-1-ol to yield the final product. The synthesis of N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce analogs with different properties.

Scientific Research Applications

N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been used in a wide range of scientific research, including studies on inflammation, cancer, neurodegeneration, and infectious diseases. Inflammation is a common feature of many diseases, and NF-κB plays a key role in the regulation of inflammatory responses. N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types, including macrophages, dendritic cells, and T cells. This makes N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide a valuable tool for studying the role of NF-κB in the pathogenesis of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has also been studied in the context of cancer, as NF-κB is known to promote cell survival and proliferation in many types of cancer cells. N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. In addition, N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide has been used to study the role of NF-κB in the development of drug resistance in cancer cells.

properties

IUPAC Name

N-benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-14(2)12-20(13-15-7-4-3-5-8-15)23(21,22)17-9-6-10-19-16(17)11-18/h3-10H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDZZVVDBACIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-cyano-N-(2-methylprop-2-enyl)pyridine-3-sulfonamide

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